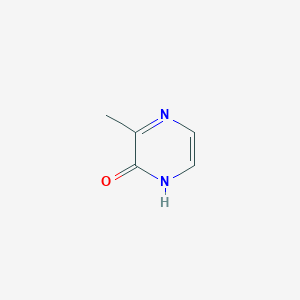

2-Hydroxy-3-methylpyrazine

描述

2-Hydroxy-3-methylpyrazine is a chemical compound with the molecular formula C5H6N2O. It is characterized by the presence of hydroxy and methyl functional groups attached to a pyrazine ring. This compound is known for its presence in various natural products and its potential pharmaceutical applications .

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylpyrazine can be synthesized through various methods. One common approach involves the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina. Catalytic systems such as copper-chromium, copper-zinc-chromium, zinc-phosphoric acid-manganese, and silver have been used as catalysts for the preparation of pyrazine derivatives . Another method involves the condensation reaction of diamines and epoxides using copper-chromium catalysts .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

化学反应分析

Types of Reactions: 2-Hydroxy-3-methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler pyrazine compounds .

科学研究应用

Antioxidant Properties

Research indicates that 2-Hydroxy-3-methylpyrazine exhibits potential antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted its ability to scavenge free radicals effectively, suggesting its role in protecting cellular components from oxidative damage.

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents. This application is particularly relevant in the context of rising antibiotic resistance.

Flavoring Agents

In the food industry, this compound is utilized as a flavoring agent due to its distinct aroma profile. Its application in food products enhances flavor complexity and contributes to the overall sensory experience.

Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties allow for modifications that lead to the development of new therapeutic agents. Ongoing research aims to explore its potential in drug formulation and delivery systems.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antioxidant Properties | Protects against oxidative stress | Effective free radical scavenger; potential for neuroprotective applications |

| Antibacterial Activity | Inhibits growth of specific bacterial strains | Promising candidate for new antibacterial agents |

| Flavoring Agents | Enhances flavor profiles in food products | Widely used in the food industry for sensory enhancement |

| Pharmaceutical Uses | Serves as an intermediate in drug synthesis | Ongoing research into therapeutic applications |

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal assessed the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated that the compound significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Antibacterial Screening

In another study, researchers evaluated the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects, leading to further exploration of its mechanisms of action and potential as a novel antibacterial agent.

作用机制

The mechanism of action of 2-Hydroxy-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

相似化合物的比较

- 3-Methylpyrazin-2-one

- 3-Methyl-2-pyrazinol

- 3-Methyl-2(1H)-pyrazinone

Comparison: 2-Hydroxy-3-methylpyrazine is unique due to the presence of both hydroxy and methyl functional groups on the pyrazine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the hydroxy group enhances its solubility in water and its potential for hydrogen bonding, which can influence its reactivity and interactions with biological molecules .

生物活性

2-Hydroxy-3-methylpyrazine (2-HMP) is a pyrazine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the molecular formula CHNO, is notable for its potential applications in pharmacology and environmental science. This article explores the biological activity of 2-HMP, focusing on its antimicrobial, antioxidant, and metabolic properties, supported by relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and a methyl group attached to a pyrazine ring, which influences its solubility and reactivity. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in both medicinal chemistry and environmental microbiology.

Antimicrobial Activity

Research Findings:

Studies have indicated that 2-HMP exhibits significant antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Case Study:

In a study published in the Journal of Agricultural and Food Chemistry, 2-HMP was tested for its efficacy against foodborne pathogens. The results demonstrated that concentrations as low as 100 µg/mL could effectively reduce bacterial counts by more than 90% within 24 hours .

Antioxidant Properties

Mechanism of Action:

2-HMP is believed to exert antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. This property is particularly relevant in the context of oxidative stress-related diseases.

Research Evidence:

A study conducted on rat liver cells indicated that treatment with 2-HMP resulted in a significant decrease in malondialdehyde levels, a marker of oxidative stress, suggesting its potential role as a protective agent against cellular damage .

Metabolic Pathways and Biodegradation

Biochemical Role:

Research has identified 2-HMP as a key intermediate in the microbial degradation of more complex pyrazines. For example, Pseudomonas putida utilizes this compound during the breakdown of environmental pollutants, highlighting its role in bioremediation processes .

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against E. coli and S. aureus at low concentrations |

| Antioxidant | Free radical scavenging | Reduces oxidative stress markers in rat liver cells |

| Metabolic Intermediate | Biodegradation | Involved in the degradation pathways of pyrazines by certain bacteria |

Safety and Toxicity

While 2-HMP shows promising biological activities, safety assessments are crucial for its application in pharmaceuticals and food industries. Current studies suggest that it has low toxicity at effective concentrations; however, further research is needed to fully understand its safety profile.

属性

IUPAC Name |

3-methyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQRWMQHTORUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173577 | |

| Record name | 2-Hydroxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19838-07-4 | |

| Record name | 3-Methyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19838-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019838074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-(1H)-pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S951QMJ75E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: The study identifies 2-hydroxy-3-methylpyrazine as a key intermediate in the degradation pathway of 2,3-diethyl-5-methylpyrazine by the bacterium. The researchers observed that the disappearance of this compound in the culture medium coincided with the release of ammonium []. This suggests that this compound is an intermediate formed just before ring fission and subsequent ammonium elimination in the degradation process. Furthermore, the study found that molecular oxygen is essential for the degradation of both 2,3-diethyl-5-methylpyrazine and this compound, highlighting its importance in this metabolic pathway [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。